molecular formula C22H24IN3O4S B10965095 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea

1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea

Cat. No.: B10965095
M. Wt: 553.4 g/mol
InChI Key: KUSAXJSMJBNVIV-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENETHYL)-N-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-METHYLTHIOUREA is a complex organic compound characterized by its unique structure, which includes methoxy, iodophenyl, and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-METHYLTHIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the 3,4-dimethoxyphenethylamine: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction.

    Synthesis of the iodophenyl derivative: The iodination of a phenyl ring can be performed using iodine and an oxidizing agent.

    Coupling reactions: The intermediate compounds are then coupled using appropriate reagents and conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENETHYL)-N-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-METHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENETHYL)-N-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-METHYLTHIOUREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving methoxy and iodophenyl groups.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-METHYLTHIOUREA involves its interaction with specific molecular targets. The methoxy and iodophenyl groups may interact with enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-DIMETHOXYPHENETHYL)-N-[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-METHYLTHIOUREA
  • **N-(3,4-DIMETHOXYPHENETHYL)-N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-METHYLTHIOUREA

Uniqueness

The uniqueness of N-(3,4-DIMETHOXYPHENETHYL)-N-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-METHYLTHIOUREA lies in its iodophenyl group, which can participate in specific interactions not possible with other halogens. This can lead to unique biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24IN3O4S

Molecular Weight

553.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-1-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea

InChI

InChI=1S/C22H24IN3O4S/c1-24-22(31)25(11-10-14-4-9-18(29-2)19(12-14)30-3)17-13-20(27)26(21(17)28)16-7-5-15(23)6-8-16/h4-9,12,17H,10-11,13H2,1-3H3,(H,24,31)

InChI Key

KUSAXJSMJBNVIV-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I

Origin of Product

United States

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